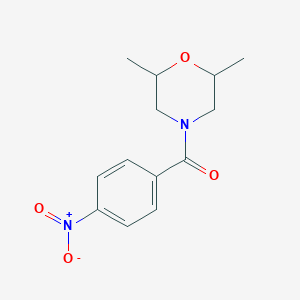

2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine

Beschreibung

2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine is a morpholine derivative characterized by a 4-nitrobenzoyl substituent at the 4-position of a 2,6-dimethyl-substituted morpholine ring. The nitrobenzoyl group introduces a planar aromatic system with electron-withdrawing properties, which can influence the compound’s reactivity, solubility, and biological interactions. This compound is primarily utilized in research settings, as evidenced by its availability from specialty chemical suppliers . Its structural features, including the stereochemistry of the morpholine ring and the nitrobenzoyl moiety, make it a subject of interest in medicinal chemistry and synthetic organic studies, particularly as a precursor or analog of bioactive molecules .

Eigenschaften

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-7-14(8-10(2)19-9)13(16)11-3-5-12(6-4-11)15(17)18/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYYUVZSWZFHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine typically involves the reaction of morpholine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine follows similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The industrial process is optimized for efficiency and cost-effectiveness, making the compound readily available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The morpholine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine, such as amino-substituted compounds and reduced morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2,6-dimethyl-4-(4-nitrobenzoyl)morpholine, with key differences in substituents, aromatic systems, and biological activity:

cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine

- Molecular Formula : C₁₂H₁₅N₂O₃ .

- Key Differences :

- Lacks the benzoyl carbonyl group, reducing electron-withdrawing effects and planarity compared to the target compound.

- Exhibits simpler synthetic accessibility due to the absence of the ester linkage.

- Applications : Used in studies of nitroaromatic compound reactivity and as a reference in chemoinformatic analyses .

(2S,6R)-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

- Structure : 5-Nitropyridin-2-yl substituent instead of nitrobenzoyl.

- Molecular Formula : C₁₁H₁₄N₃O₃ .

- Key Data :

- Applications : Precursor to the drug sonidegib, highlighting its pharmaceutical relevance .

4-(2-Fluoro-4-nitrophenyl)morpholine

- Structure : 2-Fluoro-4-nitrophenyl substituent.

- Molecular Formula : C₁₀H₁₀FN₂O₃ .

- Key Data :

- Applications : Investigated in nitroreductase kinetics and prodrug activation studies.

cis-2,6-Dimethyl-4-(2-(8-nitro-2H-chromen-5-yloxy)ethyl)morpholine (9b)

- Structure : Ethyloxy-linked 8-nitrochromene substituent.

- Molecular Formula : C₁₇H₁₉N₂O₅ .

- Key Data :

- Applications : Explored in diversity-oriented synthesis (DOS) campaigns for peptidomimetic libraries .

Data Table: Comparative Analysis of Structural and Functional Properties

Research Findings and Implications

- Stereochemical Influence : Cis-2,6-dimethyl substitution in morpholine derivatives restricts conformational flexibility, which can optimize binding to biological targets (e.g., enzymes or receptors) .

- Synthetic Accessibility : Ethyloxy-linked chromene derivatives (e.g., Compound 9b) are synthesized efficiently, whereas nitrobenzoyl analogs may require more complex coupling steps .

Biologische Aktivität

2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine is a compound of significant interest due to its diverse biological activities. This morpholine derivative has been investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, particularly the presence of the nitro group, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The structure of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.26 g/mol

- Functional Groups : Morpholine ring, nitro group, and a benzoyl moiety.

This compound exhibits significant solubility in organic solvents, which facilitates its use in various biological assays.

The biological activity of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes and modulate their activity. The nitro group is believed to undergo reduction to form reactive intermediates that interact with macromolecules, leading to altered enzyme functions.

- Protein Binding : Its structure allows it to form stable complexes with proteins, potentially affecting their biological roles and pathways.

Antimicrobial Activity

Research indicates that 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 48 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this morpholine derivative has shown promising anticancer activity. Various studies have evaluated its effects on different cancer cell lines:

| Cell Line | IC (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 25.47 ± 1.9 |

| DU145 (prostate cancer) | 27.84 ± 2.22 |

| SGC7901 (gastric cancer) | 18.97 ± 2.8 |

The mechanism underlying its anticancer effects involves inducing apoptosis and cell cycle arrest in cancer cells .

Case Studies

Recent studies have focused on the synthesis and characterization of various derivatives of morpholine compounds, including 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine. For instance:

- Study on Anticancer Properties : A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines through mechanisms involving oxidative stress and DNA damage .

- Antibacterial Efficacy : Another study highlighted its effectiveness against resistant strains of bacteria, emphasizing the need for further exploration in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.